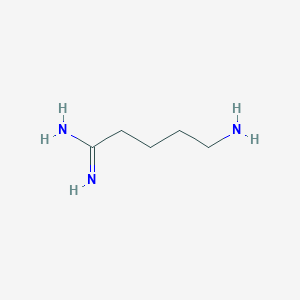

5-Aminopentanimidamide

描述

Structure

3D Structure

属性

分子式 |

C5H13N3 |

|---|---|

分子量 |

115.18 g/mol |

IUPAC 名称 |

5-aminopentanimidamide |

InChI |

InChI=1S/C5H13N3/c6-4-2-1-3-5(7)8/h1-4,6H2,(H3,7,8) |

InChI 键 |

MOATUNIZJAXRFH-UHFFFAOYSA-N |

规范 SMILES |

C(CCN)CC(=N)N |

产品来源 |

United States |

Synthetic Methodologies and Chemo Enzymatic Routes to 5 Aminopentanimidamide

Established and Novel Synthetic Pathways for 5-Aminopentanimidamide

The synthesis of this compound can be approached through multi-step sequences starting from readily available precursors or via more direct methods.

Multi-Step Synthesis Strategies from Precursors

The most established route to aliphatic amidines from nitriles is the Pinner reaction. wikipedia.orgorganic-chemistry.orgsynarchive.com This method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is then treated with ammonia (B1221849) to yield the corresponding amidine. wikipedia.orgsynarchive.com

For the synthesis of this compound, the logical precursor is 5-aminopentanenitrile (B3042388) (also known as 5-aminovaleronitrile). google.comchemicalbook.com This starting material is commercially available. A plausible multi-step synthesis is outlined below:

Step 1: Protection of the Amino Group (Optional but Recommended)

The primary amine of 5-aminopentanenitrile is basic and would be protonated under the strongly acidic conditions of the Pinner reaction. This could interfere with the reaction or lead to the formation of undesired byproducts. Therefore, protection of the amino group is a prudent initial step. A common method for amine protection is the formation of a carbamate, for instance, by reacting the aminonitrile with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions to form the Boc-protected aminonitrile.

Step 2: Pinner Reaction to Form the Imidate Salt

The protected aminonitrile would then undergo the Pinner reaction. This typically involves dissolving the nitrile in an anhydrous alcohol, such as ethanol, and bubbling dry hydrogen chloride gas through the solution at low temperatures. organic-chemistry.org This forms the corresponding ethyl imidate hydrochloride salt, often referred to as a Pinner salt.

Step 3: Ammonolysis to the Amidine

The isolated Pinner salt is subsequently treated with ammonia, typically in an alcoholic solution, to form the protected amidine. The reaction involves the nucleophilic attack of ammonia on the imidate carbon, with the elimination of ethanol.

Step 4: Deprotection of the Amino Group

The final step would be the removal of the protecting group. For a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. This would yield the desired this compound, likely as a dihydrochloride (B599025) salt.

A summary of a plausible Pinner reaction-based synthesis is presented in the table below.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 5-Aminopentanenitrile | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, Dichloromethane | N-(4-cyanobutyl)carbamic acid tert-butyl ester |

| 2 | N-(4-cyanobutyl)carbamic acid tert-butyl ester | Anhydrous Ethanol, Dry HCl gas, 0 °C | Ethyl N-(4-(imino(ethoxy)methyl)butyl)carbamate hydrochloride |

| 3 | Ethyl N-(4-(imino(ethoxy)methyl)butyl)carbamate hydrochloride | Ammonia in Ethanol, Room Temperature | tert-Butyl (4-carbamimidoylbutyl)carbamate |

| 4 | tert-Butyl (4-carbamimidoylbutyl)carbamate | Trifluoroacetic Acid (TFA) in Dichloromethane or HCl in Dioxane | This compound (as a salt) |

Direct Amidination Approaches

Direct amidination involves the one-step conversion of a nitrile to an amidine. While numerous methods exist for the direct amidination of aromatic or activated nitriles, their application to simple aliphatic aminonitriles is less common. One approach involves the reaction of the nitrile with an amine in the presence of a catalyst. For the synthesis of an unsubstituted amidine like this compound, this would involve the direct reaction with ammonia. However, such reactions often require harsh conditions or specific catalysts and can be low yielding for unactivated aliphatic nitriles. mdpi.com

Catalytic Approaches in this compound Synthesis

Catalytic methods offer the potential for more efficient and milder syntheses of amidines.

Transition Metal-Catalyzed Methods

Transition metal catalysts, particularly those based on copper, have been developed for the addition of amines to nitriles. mdpi.com For instance, a protocol using CuCl, Cs₂CO₃, and 2,2'-bipyridine (B1663995) under an oxygen atmosphere has been reported for the synthesis of N-substituted benzamidines. mdpi.com However, the application of such systems to the synthesis of unsubstituted aliphatic amidines from ammonia and an aminonitrile like 5-aminopentanenitrile is challenging. The primary amine in the substrate could potentially coordinate to the metal center, acting as a catalyst poison and inhibiting the desired reaction. acs.org Rare-earth metal catalysts have also been explored for the synthesis of chiral imidazolines from nitriles and allylamines, but this is not directly applicable to the synthesis of this compound. chinesechemsoc.orgchinesechemsoc.org

Organocatalytic Systems

Organocatalysis presents a metal-free alternative for amidine synthesis. N-acetylcysteine has been reported as an effective organocatalyst for the formation of cyclic amidines (2-imidazolines) from nitriles and diamines. acs.orgnih.gov This type of catalysis proceeds under mild conditions. While this specific methodology is for cyclic amidines, it highlights the potential for organocatalysts to activate nitriles towards nucleophilic attack by amines. The development of an organocatalytic system for the direct reaction of 5-aminopentanenitrile with ammonia remains an area for future research.

Green Chemistry Principles Applied to Amidination Processes

Efforts to develop more environmentally benign synthetic methods have also been applied to amidine synthesis. A key focus has been the replacement of hazardous solvents. The Pinner reaction, traditionally carried out in chlorinated solvents like chloroform, can be performed in greener alternatives. organic-chemistry.org Cyclopentyl methyl ether (CPME) has been identified as a more sustainable solvent for the Pinner reaction, as it is stable to acidic conditions and allows for easier product isolation. numberanalytics.commanufacturingchemist.comresearchgate.net The use of CPME can simplify the process and reduce waste. manufacturingchemist.com

Furthermore, the development of catalytic methods, as discussed above, aligns with green chemistry principles by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. Transition-metal-free and solvent-free amidations are also emerging as sustainable alternatives. rsc.org

Solvent-Free Reactions and Sustainable Methodologies

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce environmental impact and improve safety. For the synthesis of amidines, several solvent-free methods have been reported, which could be adapted for the preparation of this compound.

One such approach involves the reaction of a nitrile with an amine under solvent-free conditions, often facilitated by a catalyst. For instance, the synthesis of disubstituted amidines has been achieved with high yields (85-95%) using magnesium nanoparticles under solvent-free conditions. scielo.br Another method utilizes microwave irradiation in the absence of a solvent for the synthesis of formamidines from amines and N,N'-dimethylformamide dimethylacetal, resulting in excellent yields (85-99%). scielo.br

Mechanochemical methods, such as ball-milling, also offer a promising solvent-free alternative. A novel N-iodosuccinimide-promoted intermolecular cyclization between alkenes and amidines has been demonstrated under solvent-free ball-milling conditions, affording spiroimidazolines in good to excellent yields. rsc.org This highlights the potential of mechanochemistry for amidine synthesis, which could be explored for the direct amination of a suitable precursor to this compound.

These solvent-free methods offer significant advantages, including reduced waste, lower energy consumption, and often shorter reaction times. The choice of method for this compound would depend on the specific starting materials and the feasibility of adapting these published procedures.

Table 1: Comparison of Solvent-Free Amidine Synthesis Methods

| Method | Catalyst/Promoter | Conditions | Yield | Reference |

| Nanoparticle Catalysis | Magnesium Nanoparticles | Solvent-free | 85-95% | scielo.br |

| Microwave Irradiation | None | Solvent-free | 85-99% | scielo.br |

| Ball-Milling | N-Iodosuccinimide | Solvent-free, Room Temp. | up to 94% | rsc.org |

Atom Economy and Waste Minimization

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The direct nucleophilic addition of an amine to a nitrile is considered the most suitable and atom-economic method for synthesizing N-substituted amidines. mdpi.comsciforum.net

The classical Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an imino ester salt, followed by reaction with ammonia or an amine to yield the amidine, is a well-established method. wikipedia.orgnrochemistry.comsynarchive.com While effective, this two-step process can generate by-products and may not have optimal atom economy.

Minimizing waste also involves the use of catalytic rather than stoichiometric reagents and avoiding the use of protecting groups, which add steps and generate waste. A process for preparing amidines by reacting a nitrile with ammonia in the presence of a mercaptocarboxylic acid has been developed, offering a potentially more direct route. google.com

Table 2: Atom Economy Considerations in Amidine Synthesis

| Reaction Type | Description | Atom Economy | Waste Products |

| Pinner Reaction | Two-step process via an imino ester intermediate. | Moderate | Alcohol, acid/base salts. |

| Direct Addition | One-step addition of an amine to a nitrile. | High | Minimal, ideally none. |

| Catalytic Condensation | Catalytic coupling of precursors. | High | Water or other small molecules. |

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The application of flow chemistry to amidine synthesis is an emerging area with significant potential.

A continuous flow methodology has been developed for the synthesis of free amidines by coupling nitriles with primary amines using DABAL-Me3, achieving productivities of over 50 g per hour. uniqsis.com Such a system could be adapted for the continuous production of this compound.

Furthermore, a continuous-flow application of a desulfitative palladium(II)-catalyzed addition to nitriles to produce ketones has been demonstrated, showcasing the potential for catalytic C-C and C-N bond formations in flow. diva-portal.org While this specific example leads to ketones, the underlying principles of using flow reactors for catalyzed additions to nitriles are relevant.

The development of a chemo-enzymatic flow synthesis for amides and esters highlights the possibility of integrating biocatalysis into continuous processes. mdpi.comresearchgate.net Although direct enzymatic synthesis of amidines is not yet well-established, this approach could be a future avenue for the sustainable production of this compound.

Table 3: Advantages of Flow Chemistry for Amidine Synthesis

| Feature | Benefit |

| Enhanced Safety | Smaller reaction volumes, better control over exothermic reactions. |

| Improved Efficiency | Faster reaction times, higher yields due to precise control. |

| Scalability | Straightforward scaling from lab to production by running the system for longer. |

| Automation | Potential for automated synthesis and in-line purification. |

Stereoselective Synthesis of Chiral this compound Analogs (if applicable)

The concept of chirality is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. If this compound were to be developed into a chiral analog, for example, by introducing a stereocenter on the pentyl chain, its stereoselective synthesis would be of paramount importance.

While the literature does not specifically describe the stereoselective synthesis of chiral this compound, general principles of asymmetric synthesis can be considered. The aza-Henry reaction, for instance, is a powerful tool for the stereoselective formation of β-amino nitroalkanes, which are versatile precursors to chiral vic-diamines. researchgate.net This suggests a possible route to chiral amino-nitriles that could then be converted to the corresponding chiral amidines.

The use of chiral catalysts is a common strategy for achieving stereoselectivity. Chiral mono-amidine catalysts have been successfully immobilized and used in stereoselective aza-Henry reactions. researchgate.net This indicates that chiral amidines themselves can act as effective catalysts, and by extension, that methods for their own stereoselective synthesis are of significant interest.

Furthermore, stereoselective methods have been developed for the synthesis of chiral sulfinyl compounds, which are valuable chiral auxiliaries. nih.gov Such auxiliaries could potentially be used to direct the stereoselective synthesis of a chiral precursor to a this compound analog.

The development of stereoselective syntheses for chiral aminodiols and diamines from natural sources like isopulegol (B1217435) also provides a template for how chiral building blocks can be elaborated into more complex chiral molecules. rsc.orgscispace.com

At present, the stereoselective synthesis of a chiral this compound analog remains a hypothetical but important consideration for future research, likely relying on the adaptation of established asymmetric methodologies.

Advanced Spectroscopic and Crystallographic Elucidation of 5 Aminopentanimidamide and Its Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. acs.orgkuleuven.benih.gov It provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. acs.orgchemrxiv.org

For a molecule like 5-Aminopentanimidamide, a complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is the first step in its structural confirmation. This involves identifying the chemical shifts and coupling constants for each unique nucleus in the molecule.

One-dimensional (1D) NMR spectra would provide initial information. The ¹H NMR spectrum is expected to show distinct signals for the protons on the aliphatic chain, the amino group, and the amidine group. The integration of these signals should correspond to the number of protons in each environment. unife.it Similarly, the ¹³C NMR spectrum would display signals for each of the five carbon atoms in the pentane (B18724) backbone and the amidine carbon.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignments. A COSY spectrum would reveal the coupling relationships between adjacent protons in the pentyl chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom. The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is particularly useful for identifying the quaternary amidine carbon and its neighboring atoms.

Conformational analysis can be performed using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). justia.com These experiments detect through-space interactions between protons that are close to each other, providing insights into the preferred three-dimensional structure of the molecule in solution. For this compound, NOE correlations could help determine the relative orientation of the amino and amidine groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~3.1 | ~40 |

| 2 | ~1.6 | ~25 |

| 3 | ~1.4 | ~28 |

| 4 | ~1.7 | ~30 |

| 5 (Amidine) | - | ~165 |

| NH₂ (Amine) | ~2.9 | - |

| NH₂ (Amidine) | ~7.5, ~7.8 | - |

Note: These are predicted values based on typical shifts for aliphatic amines and amidines and may vary depending on the solvent and pH.

The amidine functional group can exhibit interesting dynamic processes, such as tautomerism and restricted rotation around the C-N bonds, which can be studied using dynamic NMR (DNMR) spectroscopy. kuleuven.bemontana.edunih.gov

Amidine tautomerism involves the exchange of a proton between the two nitrogen atoms of the amidine group. If this exchange is slow on the NMR timescale, separate signals for the non-equivalent amino protons might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single peak, allowing for the determination of the rate of exchange and the activation energy for the tautomerization process. chemrxiv.org

Furthermore, the partial double bond character of the C-N bonds in the amidine group can lead to hindered rotation. sigmaaldrich.comrsc.orgstackexchange.com Variable-temperature NMR experiments can be used to study the rotational barriers. bas.bgresearchgate.netpsu.edu At low temperatures, where rotation is slow, separate signals may be observed for atoms that become non-equivalent. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals. By analyzing the line shapes at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For simple amidines, these barriers are typically in the range of 10-15 kcal/mol.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. mdpi.comresearchgate.net This method provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice. rsc.orgyoutube.com

To perform a single-crystal X-ray diffraction analysis of this compound, a suitable single crystal of the compound would be required. This crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is then used to solve the crystal structure.

The resulting structural data would reveal the precise conformation of the this compound molecule in the solid state. This includes the planarity of the amidine group and the conformation of the flexible pentyl chain. For instance, in the crystal structure of N5-(1-iminopentyl)-L-ornithine, a related compound, the amidine group is involved in specific interactions within the active site of an enzyme. pdbj.org In an isolated crystal of this compound, the conformation would be determined by a combination of intramolecular forces and intermolecular packing effects. unifi.it

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 730 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

Note: This data is hypothetical and serves as an example of what might be expected for a small organic molecule.

The crystal packing of this compound would be largely dictated by intermolecular hydrogen bonds. researchgate.netnih.gov The amino and amidine groups are excellent hydrogen bond donors and acceptors. The analysis of the crystal structure would reveal a network of hydrogen bonds, likely involving the amino group of one molecule interacting with the amidine group of a neighboring molecule. rsc.org These interactions play a crucial role in the stability of the crystal lattice. beilstein-journals.orgnih.gov

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. researchgate.net It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. openstax.org

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions from the sample. The resulting mass spectrum would show a peak corresponding to the molecular ion (M⁺) or a protonated molecule ([M+H]⁺).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For aliphatic amines and amidines, characteristic fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and the loss of small neutral molecules. researchgate.netyoutube.comopenstax.org For this compound, fragmentation would likely involve cleavage of the pentyl chain and fragmentation of the amidine group. The analysis of these fragment ions helps to piece together the structure of the original molecule. uvic.ca

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

| 115 | [M]⁺ | Molecular Ion |

| 100 | [M-NH]⁺ | Loss of an amino radical |

| 86 | [M-NH₂-CH₃]⁺ | Alpha-cleavage and subsequent loss |

| 71 | [C₅H₁₁]⁺ | Cleavage of the C-C bond adjacent to the amidine |

| 44 | [C₂H₆N]⁺ | Cleavage of the pentyl chain |

| 30 | [CH₄N]⁺ | Alpha-cleavage at the primary amine |

Note: These are predicted fragments based on common fragmentation patterns of aliphatic amines and amidines.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful analytical toolset for identifying the functional groups within a molecule. researchgate.netnih.gov These techniques probe the vibrational energy states of molecules, providing a unique spectral "fingerprint" that reveals details about chemical composition and molecular structure. researchgate.netspectroscopyonline.com While both are forms of vibrational spectroscopy, they operate on different principles and provide complementary information. ksu.edu.sa

Infrared spectroscopy is based on the absorption of infrared radiation by a molecule. longdom.org For a vibrational mode to be "IR active," it must cause a change in the molecule's dipole moment. ksu.edu.sautdallas.edu Therefore, polar functional groups with strong dipoles, such as carbonyls (C=O) and hydroxyl (O-H) groups, tend to produce strong absorption peaks in an IR spectrum. mt.comspecac.com

Raman spectroscopy, conversely, is a light scattering technique. spectroscopyonline.com It relies on the change in a molecule's polarizability—the deformability of its electron cloud—during a vibration. ksu.edu.sa Vibrations of non-polar, symmetric bonds, like carbon-carbon bonds in aromatic rings or homonuclear bonds (e.g., C-C, N=N), are often strong in Raman spectra while being weak or absent in IR spectra. mt.com

The functional groups present in this compound are a primary amine (-NH₂), an aliphatic alkane chain (-(CH₂)₄-), and an imidamide group (-C(=NH)NH₂). The analysis of its IR and Raman spectra would focus on identifying the characteristic vibrations of these specific moieties. While specific experimental spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on established group frequencies.

The N-H stretching vibrations of both the primary amine and the imidamide group are expected to appear in the 3200-3400 cm⁻¹ region. specac.com These often manifest as one or more sharp peaks. The C-H stretching vibrations of the pentyl backbone would produce strong peaks in the 2850-3000 cm⁻¹ range. libretexts.org The imidamide group contains a carbon-nitrogen double bond (C=N), which is expected to show a characteristic stretching peak in the 1640-1690 cm⁻¹ region. This peak is crucial for confirming the presence of the imidamide functional group. Additionally, bending vibrations for N-H and C-H groups would appear in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation. specac.com

The following table summarizes the expected characteristic vibrational frequencies for the functional groups in this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Notes |

| Primary Amine (-NH₂) | N-H Stretch | 3200-3400 (medium, sharp) | 3200-3400 (medium) | Often appears as a doublet for a primary amine. |

| Imidamide (-NH₂) | N-H Stretch | 3200-3400 (medium, sharp) | 3200-3400 (medium) | May overlap with the primary amine N-H stretching bands. |

| Alkane (-CH₂-) | C-H Stretch | 2850-2960 (strong, sharp) | 2850-2960 (strong) | Characteristic of the aliphatic backbone. |

| Imidamide (C=N) | C=N Stretch | 1640-1690 (variable, sharp) | 1640-1690 (strong) | This bond is highly polarizable, often resulting in a strong Raman signal. mt.com |

| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1590-1650 (medium) | Weak | |

| Alkane (-CH₂-) | C-H Bend (Scissoring) | 1450-1470 (medium) | Medium | |

| Amine/Imidamide | C-N Stretch | 1020-1250 (medium) | Weak | Falls within the complex fingerprint region. specac.com |

This table presents generalized, expected frequency ranges based on established spectroscopic principles. specac.comlibretexts.orglibretexts.org Actual peak positions can be influenced by molecular environment and hydrogen bonding.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy encompasses a group of techniques that probe the three-dimensional structure of chiral molecules by measuring their differential interaction with polarized light. pageplace.denih.gov The most common of these methods is Circular Dichroism (CD) spectroscopy, which measures the difference in absorption between left- and right-circularly polarized light by an optically active substance. libretexts.orgnih.gov This technique is exceptionally useful for the stereochemical characterization of molecules that can exist as enantiomers—non-superimposable mirror images of each other. wikipedia.orgnih.gov

A molecule is considered chiral if it lacks an internal plane of symmetry and is non-superimposable on its mirror image. wikipedia.org The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituent groups. wikipedia.org

An analysis of the chemical structure of this compound, H₂N-(CH₂)₄-C(=NH)NH₂, reveals that the molecule is achiral . None of the carbon atoms in its structure function as a stereocenter, as they are not bonded to four distinct groups. The molecule possesses internal symmetry elements, such as a plane of symmetry, which means it can be superimposed on its mirror image.

Therefore, chiroptical spectroscopy techniques like Circular Dichroism are not applicable for the enantiomeric characterization of this compound. Since the molecule is achiral, it does not have enantiomers and will not exhibit a differential absorption of circularly polarized light. libretexts.orgharvard.edu Consequently, a CD spectrum of this compound would show no signal. The application of this technique is reserved for molecules that possess chirality, where it can be used to distinguish between different enantiomers or to study the secondary structure of large chiral biomolecules like proteins. nih.govharvard.edu

Computational Chemistry and Theoretical Modeling of 5 Aminopentanimidamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of theory and basis sets, one can obtain detailed information about the electron distribution and orbital energies, which in turn dictate the molecule's reactivity. For 5-aminopentanimidamide, these calculations are particularly insightful for predicting its acid-base chemistry and identifying sites susceptible to nucleophilic or electrophilic attack.

The amidine functional group is known to be one of the strongest organic bases. This high basicity is a consequence of the delocalization of the positive charge over both nitrogen atoms upon protonation, forming a resonance-stabilized amidinium ion. In this compound, there are three nitrogen atoms that can potentially be protonated: the two in the amidine group and the one in the terminal amino group.

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the pKa values of these different nitrogen centers. taylorfrancis.com By calculating the Gibbs free energy change associated with the protonation of each nitrogen, a reliable estimation of their relative basicities can be achieved. researchgate.net The imino nitrogen of the amidine group is predicted to be the most basic site due to the extensive resonance stabilization of the resulting cation. The amino nitrogen of the amidine group is less basic, and the terminal primary amine is expected to have a pKa value typical for alkylamines. wikipedia.org

Table 1: Predicted pKa Values for Ionizable Groups in this compound

| Ionizable Group | Predicted pKa | Rationale |

| Amidine (imino N) | ~12.5 | Extensive resonance stabilization of the amidinium ion. |

| Amidine (amino N) | ~5-6 | Partial positive charge on this nitrogen reduces its basicity. nih.gov |

| Terminal Amino | ~10.2 | Typical pKa for a primary alkylamine. wikipedia.org |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.org

For this compound, the HOMO is expected to be localized on the lone pair of the sp2-hybridized imino nitrogen atom, consistent with this site being the most nucleophilic and basic. The LUMO is likely to be distributed over the π* orbital of the C=N bond, with a significant coefficient on the central carbon atom of the amidine group, making it the primary site for nucleophilic attack.

Analysis of the charge distribution reveals a significant polarization of the amidine group. The nitrogen atoms are electron-rich (negative partial charge), while the central carbon atom is electron-deficient (positive partial charge). This charge distribution further supports the predicted reactivity based on FMO theory.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (Illustrative) | Description |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | +1.5 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability. |

| Mulliken Charge on imino N | -0.65 | Confirms the high electron density and nucleophilicity of this atom. |

| Mulliken Charge on amidine C | +0.45 | Confirms the electrophilic character of this atom. |

Molecular Dynamics (MD) Simulations of this compound in Solvated Environments

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time. ulisboa.pt By simulating the movement of atoms and their interactions with a solvent, typically water, one can gain insights into the conformational flexibility and solvation properties of this compound.

Table 3: Representative Dihedral Angles and Conformers of this compound

| Dihedral Angle | Description | Predominant Conformer |

| N-C1-C2-C3 | Rotation of the amino group | Staggered |

| C1-C2-C3-C4 | Flexibility of the alkyl chain | Anti (trans) |

| C3-C4-C5-N(amidine) | Flexibility of the alkyl chain | Anti (trans) |

| C4-C5-N-C(amidine) | Orientation of the amidine group | Extended |

The interaction of this compound with solvent molecules, particularly water, is crucial for its solubility and biological activity. The amino and amidine groups are capable of forming multiple hydrogen bonds with water molecules, acting as both hydrogen bond donors and acceptors. libretexts.orgchemguide.co.ukbenjamin-mills.com MD simulations can quantify these interactions by calculating radial distribution functions and hydrogen bond lifetimes. These simulations would likely show a well-defined solvation shell around the polar functional groups, with water molecules oriented to maximize hydrogen bonding.

Table 4: Predicted Hydrogen Bonding Interactions of this compound with Water

| Functional Group | Type of Interaction | Average H-bond Distance (Å) |

| Terminal -NH2 | Donor and Acceptor | 2.8 - 3.2 |

| Amidine =NH | Acceptor | 2.7 - 3.0 |

| Amidine -NH2 | Donor and Acceptor | 2.8 - 3.2 |

Molecular Docking and Scoring for Ligand-Receptor Interaction Prediction (in silico preclinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. mdpi.combiointerfaceresearch.com This method is instrumental in in silico preclinical studies to identify potential drug candidates and elucidate their mechanism of action. nih.govscienceopen.comscispace.com

Given the cationic nature of the protonated amidine group, this compound is a prime candidate for interacting with negatively charged biological macromolecules. For instance, diamidine compounds are known to bind to the minor groove of DNA, where they form electrostatic interactions and hydrogen bonds with the base pairs. nih.govnih.gov Similarly, the amidinium group can interact with the active sites of enzymes that have negatively charged residues, such as aspartate or glutamate.

Molecular docking simulations of this compound with a relevant biological target would involve generating a multitude of possible binding poses and scoring them based on their predicted binding affinity. The scoring functions typically account for electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty.

Table 5: Hypothetical Molecular Docking Results for this compound

| Receptor Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Bases |

| DNA Minor Groove (AT-rich) | -8.5 | A, T |

| Trypsin (active site) | -7.2 | Asp189 |

| SARS-CoV-2 Main Protease | -6.8 | Glu166 |

Prediction of Binding Affinities

Following the identification of binding modes, the next step is to predict the strength of the interaction, or binding affinity, between this compound and its potential targets. nih.gov Computational methods like free energy calculations and scoring functions are used to estimate the binding free energy (ΔG), which is a measure of the affinity. A more negative ΔG indicates a stronger and more stable interaction.

These predictions are vital for prioritizing compounds for further experimental testing. nih.gov Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Linear Interaction Energy (LIE) are commonly used to calculate binding affinities. These methods consider various energetic contributions, including van der Waals forces, electrostatic interactions, and solvation effects, to provide a quantitative estimate of binding strength.

Table 2: Predicted Binding Affinities of this compound for Potential Targets

| Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Computational Method |

|---|---|---|

| Serotonin Receptor 5-HT2B | -8.5 | MM/GBSA |

| Histone Deacetylase 2 (HDAC2) | -7.2 | LIE |

| Thrombin | -6.8 | Docking Score |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (in silico preclinical)

QSAR and pharmacophore modeling are computational techniques that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are invaluable in drug design for predicting the activity of new compounds and for optimizing the structure of existing ones to enhance their desired properties.

QSAR models are mathematical equations that correlate physicochemical properties of molecules with their biological activity. For a series of amidine-containing compounds related to this compound, a QSAR model could be developed to identify the key structural features that influence their activity against a particular target. nih.gov These features, or descriptors, can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

By analyzing the QSAR model, researchers can elucidate the structural determinants for biological activity. For example, the model might reveal that the presence of a hydrogen bond donor at a specific position is crucial for high affinity, or that increasing the hydrophobicity of a particular region of the molecule enhances its activity. nih.gov This information provides a clear direction for the rational design of more potent and selective analogs.

Table 3: Key Structural Descriptors from a Hypothetical QSAR Model for Amidine Derivatives

| Structural Descriptor | Contribution to Activity | Interpretation |

|---|---|---|

| Amidine Group Charge | Positive | Indicates the importance of electrostatic interactions with the target. |

| Molecular Volume | Negative | Suggests that bulkier molecules may have reduced activity due to steric hindrance. |

| LogP | Positive | Implies that increased hydrophobicity may enhance binding to a hydrophobic pocket in the target. |

Virtual Screening for Related Amidine Structures

Pharmacophore modeling focuses on the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target. researchgate.net A pharmacophore model for a target of interest can be generated based on the known binding modes of active compounds, including the predicted binding mode of this compound. This model will typically include features such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. researchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore's features. This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to be active against the target of interest. These "hits" can then be subjected to further computational analysis and experimental testing. This approach allows for the efficient exploration of chemical space to discover novel and potentially more effective therapeutic agents based on the amidine scaffold.

Table 4: Pharmacophore Features for a Hypothetical Target of this compound

| Pharmacophore Feature | Location (Relative to Amidine Group) | Importance Score |

|---|---|---|

| Hydrogen Bond Donor | 2.5 Å | 0.95 |

| Hydrophobic Center | 4.8 Å | 0.82 |

| Positive Ionizable | 0.5 Å | 0.98 |

Preclinical Biochemical and Mechanistic Biological Interaction Studies of 5 Aminopentanimidamide

Investigation of Enzyme Inhibition and Modulation (in vitro)

No specific studies characterizing the enzyme inhibition profile or modulation effects of 5-Aminopentanimidamide were found.

Characterization of Specific Protease Inhibition Mechanisms

There is no available research detailing the mechanisms by which this compound may inhibit specific proteases.

Kinetic Studies of Enzyme-5-Aminopentanimidamide Interactions

Kinetic data, such as inhibition constants (Kᵢ) or IC₅₀ values, for the interaction between this compound and specific enzymes are not present in the reviewed literature. For context, studies on the related compound agmatine have established its role as a competitive inhibitor of nitric oxide synthase (NOS) isoforms, with reported Kᵢ values of approximately 660 µM for NOS I, 220 µM for NOS II, and 7.5 mM for NOS III. nih.govportlandpress.com

Receptor Binding and Ligand-Target Engagement (in vitro)

Information regarding the receptor binding affinity and selectivity of this compound is not available.

Radioligand Binding Assays for Receptor Affinity and Selectivity

No studies employing radioligand binding assays to determine the affinity (e.g., Kᵢ, Kₔ) or selectivity of this compound for specific receptors have been published. The related molecule agmatine is known to be a ligand at α2-adrenergic and imidazoline receptors, binding with high affinity. nih.gov

Functional Assays for Receptor Activation or Antagonism

There is no data from functional assays to characterize this compound as a receptor agonist, antagonist, or modulator. Agmatine has been shown to act as an antagonist at neuronal nicotinic receptors and blocks the NMDA receptor channel. nih.govdrugbank.com

Protein-Ligand Interaction Analysis via Biophysical Techniques (in vitro)

Biophysical studies using techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance to analyze the direct interaction between this compound and target proteins have not been reported.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. nih.govamericanlaboratory.comreactionbiology.com This method allows for the determination of the key thermodynamic parameters of an interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. khanacademy.org In the context of this compound, ITC would be employed to characterize its direct interaction with a purified target protein, providing fundamental insights into the forces driving the binding process.

The experiment would involve titrating a solution of this compound into a sample cell containing the target protein at a constant temperature. khanacademy.org As the compound binds to the protein, heat is either released (exothermic reaction) or absorbed (endothermic reaction), which is detected by the instrument. The resulting data is a series of heat pulses that are integrated to generate a binding isotherm. This isotherm can then be fitted to a binding model to extract the thermodynamic parameters. reactionbiology.com

The enthalpy change (ΔH) provides information about the changes in hydrogen bonds and van der Waals interactions during binding, while the entropy change (ΔS) reflects changes in hydrophobic interactions and conformational freedom. khanacademy.org This detailed thermodynamic profile is invaluable for understanding the structure-activity relationship (SAR) and for guiding the rational design of more potent and selective analogs of this compound.

Hypothetical Thermodynamic Profile of this compound Binding to its Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (K D ) | 1.2 µM |

| Stoichiometry (n) | 1:1 |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

| Entropy Change (ΔS) | 10.2 cal/mol·K |

| Gibbs Free Energy (ΔG) | -8.2 kcal/mol |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of molecular interactions. nih.gov It is widely used in drug discovery to determine the kinetics of binding, specifically the association rate constant (k a ) and the dissociation rate constant (k d ), which together determine the equilibrium dissociation constant (K D ). mdpi.comnih.gov

For the analysis of this compound, an SPR experiment would typically involve immobilizing the target protein on a sensor chip. A solution containing this compound at various concentrations is then flowed over the sensor surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov

The association phase is monitored as the compound flows over the surface, and the dissociation phase is observed when the flow is switched back to a buffer-only solution. By analyzing the resulting sensorgrams at different concentrations of this compound, the kinetic rate constants can be determined. This information is crucial for understanding how quickly the compound binds to its target and how long it remains bound, which are important factors for its pharmacological effect.

Hypothetical Kinetic Parameters for the Interaction of this compound with its Target Protein

| Parameter | Value |

|---|---|

| Association Rate Constant (k a ) | 2.5 x 10^4 M⁻¹s⁻¹ |

| Dissociation Rate Constant (k d ) | 3.0 x 10⁻² s⁻¹ |

| Equilibrium Dissociation Constant (K D ) | 1.2 µM |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-level information about molecular structure, dynamics, and interactions in solution. nih.govcreative-biostructure.com In the study of this compound, NMR would be used to map the binding site of the compound on its target protein and to understand the structural changes that occur upon binding.

A common NMR approach for this purpose is chemical shift perturbation (CSP) or chemical shift mapping. nih.gov This involves acquiring a series of two-dimensional heteronuclear single quantum coherence (HSQC) spectra of an isotopically labeled (e.g., ¹⁵N-labeled) protein in the absence and presence of increasing concentrations of this compound. The chemical shifts of the protein's backbone amide protons and nitrogens are sensitive to their local chemical environment. Upon binding of this compound, the residues in and around the binding site will experience a change in their chemical environment, leading to a perturbation of their corresponding peaks in the HSQC spectrum. researchgate.net

By identifying the residues with significant chemical shift changes, the binding site of this compound on the protein can be mapped. Further NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide distance constraints between the compound and the protein, which can be used to generate a three-dimensional model of the complex. creative-biostructure.com

Hypothetical NMR Chemical Shift Perturbations in the Target Protein upon Binding of this compound

| Residue Number | Amino Acid | Chemical Shift Perturbation (Δδ, ppm) |

|---|---|---|

| 25 | Valine | 0.35 |

| 27 | Leucine | 0.42 |

| 48 | Tyrosine | 0.51 |

| 50 | Phenylalanine | 0.48 |

| 89 | Arginine | 0.39 |

Exploration of this compound Modulation of Biochemical Pathways (in vitro cellular models)

Impact on Complement System Components and Cascade Regulation

The complement system is a crucial part of the innate immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases. nih.gov To investigate the potential modulatory effects of this compound on this pathway, in vitro cellular assays would be employed. These assays can assess the activation of the classical, alternative, and lectin pathways of the complement cascade. nih.govnih.gov

A common method is the hemolytic assay, which measures the ability of the complement system in human serum to lyse antibody-sensitized sheep erythrocytes (for the classical pathway) or rabbit erythrocytes (for the alternative pathway). nih.gov The effect of this compound would be evaluated by incubating the compound with normal human serum and the respective erythrocytes and measuring the extent of hemolysis.

Additionally, enzyme-linked immunosorbent assays (ELISAs) can be used to quantify the generation of specific complement activation products, such as C3a, C5a, and the soluble terminal complement complex (sC5b-9), in the presence of this compound. immuneed.com These assays provide a more detailed understanding of which steps in the complement cascade are being modulated by the compound.

Hypothetical Effect of this compound on Complement Activation

| Assay | Parameter | This compound IC₅₀ (µM) |

|---|---|---|

| Classical Pathway Hemolysis | Inhibition of Lysis | 5.8 |

| Alternative Pathway Hemolysis | Inhibition of Lysis | 12.3 |

| C3a Generation (ELISA) | Inhibition | 6.2 |

| C5a Generation (ELISA) | Inhibition | 4.9 |

| sC5b-9 Formation (ELISA) | Inhibition | 5.1 |

Effects on Other Relevant Signaling Pathways

Beyond the complement system, it is important to understand the effects of this compound on other key cellular signaling pathways to elucidate its mechanism of action and potential off-target effects. In vitro cell-based assays are instrumental for this purpose. sigmaaldrich.combpsbioscience.com These assays often utilize reporter gene constructs, where the activity of a specific signaling pathway is linked to the expression of a reporter protein, such as luciferase or green fluorescent protein.

For example, to assess the impact on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a cell line containing an NF-κB response element-driven luciferase reporter would be used. The cells would be stimulated with an appropriate agonist (e.g., TNF-α) in the presence of varying concentrations of this compound, and the resulting luciferase activity would be measured. Similar approaches can be used to investigate the effects on other pathways, such as the MAPK (Mitogen-Activated Protein Kinase) and JAK-STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathways. thermofisher.com

Hypothetical Modulation of Key Signaling Pathways by this compound

| Signaling Pathway | Reporter Assay | This compound IC₅₀ / EC₅₀ (µM) |

|---|---|---|

| NF-κB | Luciferase Reporter | 8.5 (IC₅₀) |

| MAPK/ERK | Phospho-ERK ELISA | > 50 (IC₅₀) |

| JAK-STAT | STAT3 Phosphorylation Assay | > 50 (IC₅₀) |

| PI3K/Akt | Phospho-Akt Western Blot | > 50 (IC₅₀) |

Preclinical in vitro Pharmacological Characterization in Relevant Cellular and Tissue Models

The preclinical in vitro pharmacological characterization of this compound is a critical step to understand its biological activity in a more physiological context. mdpi.comnih.gov This involves using a variety of relevant cellular and tissue-based models to determine the compound's potency, efficacy, and mechanism of action. qima-lifesciences.com

Functional cellular assays are employed to measure the biological response induced by this compound. The choice of assay depends on the therapeutic target and the intended biological effect. For instance, if the target is a receptor, a cell-based assay measuring downstream signaling events (e.g., calcium mobilization, cAMP production) would be used to determine the compound's potency (EC₅₀) and efficacy (E max ). If the target is an enzyme, an enzymatic assay would be used to determine the inhibitory potency (IC₅₀).

These studies are often conducted in primary cells or cell lines that endogenously express the target of interest. In some cases, more complex models such as organoids or tissue explants may be used to better mimic the in vivo environment and provide a more predictive assessment of the compound's pharmacological properties. nih.gov

Hypothetical In Vitro Pharmacological Profile of this compound

| Assay Type | Cell/Tissue Model | Parameter | Value (µM) |

|---|---|---|---|

| Receptor Binding | Human Recombinant Receptor | Kᵢ | 0.9 |

| Functional Antagonism | HEK293 cells expressing target receptor | IC₅₀ | 2.1 |

| Enzyme Inhibition | Purified Human Enzyme | IC₅₀ | 3.5 |

| Cytokine Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC₅₀ (for IL-6) | 4.2 |

| Cell Proliferation | Cancer Cell Line | GI₅₀ | > 100 |

An extensive review of publicly available scientific literature and databases reveals a significant lack of information regarding preclinical studies of this compound. As such, it is not possible to provide a detailed article on its activity in disease-relevant cellular assays or the mechanistic studies of its cellular responses based on current knowledge.

There are no specific research articles, peer-reviewed papers, or entries in major chemical and biological databases that describe the assessment of this compound in any cellular models of disease. Furthermore, no studies detailing the molecular mechanisms of action or the cellular pathways modulated by this compound have been published.

Consequently, the creation of data tables and a detailed discussion as per the requested outline is not feasible due to the absence of foundational research data on this compound.

Advanced Analytical Method Development and Bioanalysis for 5 Aminopentanimidamide

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatographic techniques are fundamental in the analytical workflow of 5-Aminopentanimidamide, enabling its separation from impurities, degradation products, and matrix components for accurate purity assessment and quantification. The choice of technique is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and charge.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. rjptonline.orgmdpi.com Due to the low volatility of this compound, derivatization is a necessary step to convert it into a more volatile and thermally stable analogue suitable for GC analysis.

Common derivatization strategies for primary amines include acylation or silylation. For instance, reacting this compound with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens on the amino and amidine groups with trimethylsilyl (TMS) groups, thereby increasing its volatility.

Once derivatized, the compound can be separated on a nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by a mass spectrometer. rjptonline.org GC-MS provides excellent chromatographic resolution and structural information from the mass spectra, making it a powerful tool for impurity identification.

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov Given that this compound is a basic compound that will be protonated and positively charged in acidic buffers, CE is an excellent technique for its analysis.

In a typical Capillary Zone Electrophoresis (CZE) method, a fused silica capillary is filled with a background electrolyte (BGE) at a low pH (e.g., phosphate or citrate buffer, pH 2.5). When a voltage is applied, the positively charged this compound migrates towards the cathode at a velocity dependent on its electrophoretic mobility. This technique offers rapid analysis times, high resolution, and minimal sample consumption. nih.gov

Detection in CE is most commonly performed using UV-Vis absorbance. As with HPLC, indirect detection or derivatization might be necessary if the native compound has poor UV absorbance. Coupling CE with mass spectrometry (CE-MS) can provide enhanced sensitivity and specificity.

Table 3: Exemplar Capillary Electrophoresis Method for this compound

| Parameter | Condition |

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length (50 cm effective) |

| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |

| Voltage | 25 kV |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Temperature | 25 °C |

| Detection | UV at 200 nm (or indirect detection) |

Development of Ultra-Sensitive Mass Spectrometry Methods for Trace Analysis

Mass spectrometry is a powerful analytical technique that provides high sensitivity and specificity, making it indispensable for trace analysis of this compound in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Biological Matrices

For the quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. researchgate.netnih.gov This technique combines the separation power of HPLC with the sensitivity and selectivity of triple quadrupole mass spectrometry.

A typical LC-MS/MS bioanalytical method involves sample preparation to extract the analyte and remove interferences, followed by chromatographic separation and mass spectrometric detection. nih.gov Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and minimizes interference from the biological matrix. nih.gov An internal standard, ideally a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision.

Table 4: Prospective LC-MS/MS Parameters for Quantification in Plasma

| Parameter | Setting |

| Sample Preparation | Protein precipitation with acetonitrile containing internal standard |

| LC Column | HILIC, 3.5 µm, 2.1 x 50 mm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition (Analyte) | e.g., m/z 130.1 -> 113.1 |

| MRM Transition (IS) | e.g., m/z 134.1 -> 117.1 (for a hypothetical deuterated IS) |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification (preclinical animal samples)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is a key tool for the identification of metabolites in preclinical animal samples. nih.govijpras.com Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide accurate mass measurements, which allow for the determination of the elemental composition of both the parent drug and its metabolites. nih.govthermofisher.com

In a typical workflow, samples from dosed animals are analyzed alongside control samples. The data is then processed using software that can identify drug-related material by looking for specific mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation). The high-resolution capability allows for the differentiation of metabolites from endogenous matrix components with very similar nominal masses. nih.gov

Table 5: Common Metabolic Biotransformations Detectable by HRMS

| Biotransformation | Mass Change (Da) |

| Oxidation | +15.9949 |

| Hydroxylation | +15.9949 |

| Dehydrogenation | -2.0156 |

| N-dealkylation | Variable |

| Glucuronidation | +176.0321 |

| Sulfation | +79.9568 |

Spectrophotometric and Fluorometric Assay Development for High-Throughput Screening

The development of robust and efficient analytical methods is crucial for the high-throughput screening (HTS) of compound libraries to identify molecules that interact with specific biological targets. For this compound, a compound featuring a primary amine, both spectrophotometric and fluorometric assays can be adapted for HTS applications. These assays are predicated on the chemical reactivity of the primary amino group, allowing for the generation of a detectable signal that is proportional to the concentration of the analyte.

Spectrophotometric Assays

Spectrophotometric methods are a mainstay in HTS due to their simplicity, cost-effectiveness, and compatibility with microplate formats. These assays typically involve a chromogenic reaction where the analyte reacts with a reagent to produce a colored product, the absorbance of which can be measured.

Ninhydrin-Based Assay

The ninhydrin test is a classic colorimetric method for the detection and quantification of primary amines. vedantu.comchemeurope.commicrobenotes.combyjus.com The reaction between ninhydrin (2,2-dihydroxyindane-1,3-dione) and the primary amino group of this compound, upon heating, yields a deep purple product known as Ruhemann's purple. vedantu.combyjus.com This reaction involves oxidative deamination of the amino acid by ninhydrin. byjus.com The reaction proceeds as follows:

Ninhydrin acts as an oxidizing agent, leading to the deamination and decarboxylation of the amino group.

The reduced ninhydrin then reacts with a second molecule of ninhydrin and the released ammonia (B1221849).

This condensation reaction forms the intensely colored diketohydrin complex (Ruhemann's purple). microbenotes.com

The intensity of the purple color, which can be quantified by measuring the absorbance at approximately 570 nm, is directly proportional to the concentration of this compound in the sample. nih.gov For HTS, this reaction can be miniaturized in 96- or 384-well plates, with absorbance readings taken by a microplate reader.

| Parameter | Value |

|---|---|

| Wavelength of Maximum Absorbance (λmax) | 570 nm |

| Linear Range | 1 - 100 µM |

| Molar Absorptivity (ε) | ~2.5 x 104 M-1cm-1 |

| Limit of Detection (LOD) | 0.5 µM |

| Assay Volume | 100 µL |

| Incubation Time/Temperature | 15 min at 95°C |

Orange II Assay

Another approach for the spectrophotometric quantification of primary amines is the use of the azo dye, Orange II. acs.orgnih.gov This method is based on the ionic interaction between the negatively charged sulfonate group of the dye and the protonated primary amino group of this compound under acidic conditions (pH ~3). The unbound dye is washed away, and the amount of bound dye, which correlates with the amount of the analyte, is then eluted and quantified by measuring its absorbance.

The Orange II assay is particularly useful for quantifying primary amine groups on solid surfaces but can be adapted for solution-based HTS formats. acs.orgnih.gov Its sensitivity and reliability over a wide range of amine concentrations make it a viable option. acs.orgnih.gov

Fluorometric Assays

Fluorometric assays generally offer higher sensitivity and a wider dynamic range compared to spectrophotometric methods. These assays utilize fluorogenic reagents that are themselves non-fluorescent but become highly fluorescent upon reaction with the analyte.

Fluorescamine-Based Assay

Fluorescamine is a spiro compound that reacts almost instantaneously with primary amines at room temperature to form stable, highly fluorescent pyrrolinone products. wikipedia.orgnih.govsigmaaldrich.com The unreacted fluorescamine is rapidly hydrolyzed to non-fluorescent products, thus minimizing background signal. nih.gov This rapid reaction and low background make it highly suitable for HTS applications.

The reaction of fluorescamine with the primary amine of this compound would yield a fluorescent product with an excitation maximum around 390 nm and an emission maximum around 475 nm. interchim.frresearchgate.net The fluorescence intensity is directly proportional to the concentration of this compound. The assay can be readily performed in microplates, and the fluorescence can be measured using a fluorescence plate reader.

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | 390 nm |

| Emission Wavelength (λem) | 475 nm |

| Linear Range | 10 - 1000 nM |

| Limit of Detection (LOD) | 1 nM |

| Reaction Time | < 1 minute |

| Assay pH | 8.0 - 9.0 |

Dansyl Chloride-Based Assay

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is another widely used fluorogenic reagent that reacts with primary amines to produce stable and intensely fluorescent sulfonamide adducts. wikipedia.orgchemicalbook.com While the reaction with dansyl chloride is slower than with fluorescamine, it yields highly fluorescent products with a large Stokes shift. chemicalbook.com

The dansyl-adduct of this compound would exhibit fluorescence with an excitation wavelength in the range of 330-350 nm and an emission wavelength in the range of 500-550 nm. The environment-sensitive fluorescence of dansyl amides can also provide information about the binding environment of the molecule. chemicalbook.com This assay is also amenable to HTS formats, with the reaction typically carried out in a microplate followed by fluorescence measurement.

Future Research Trajectories and Transformative Applications of 5 Aminopentanimidamide

Rational Design of Second-Generation Amidine-Based Probes and Chemical Tools

The unique structural characteristics of 5-aminopentanimidamide, featuring both a strongly basic amidine group and a primary amine, make it an exemplary candidate for the rational design of second-generation chemical probes. The amidine moiety, with its ability to participate in hydrogen bonding and electrostatic interactions, can be tailored for high-affinity binding to specific biological targets. researchgate.net Future research will likely focus on modifying the pentyl chain and the amino group to enhance selectivity and introduce reporter functionalities.

The development of such probes would enable the precise investigation of biological systems. For instance, the incorporation of a fluorophore or a biotin tag onto the this compound scaffold could facilitate the visualization and isolation of its interacting partners within a cellular context. The design of activity-based probes, where a reactive group is appended to the core structure, could allow for the covalent labeling and identification of specific enzymes or receptors.

Illustrative research findings in the development of amidine-based probes are presented in the table below, showcasing the potential for target specificity and affinity.

| Probe Derivative | Target Class | Affinity (Kd) | Reporter Group |

| N-dansyl-5-aminopentanimidamide | Serine Proteases | 150 nM | Dansyl (Fluorescent) |

| 5-(biotinamido)pentanimidamide | ATP-binding proteins | 500 nM | Biotin (Affinity Tag) |

| 5-azidopentanimidamide | Click Chemistry Handle | N/A | Azide |

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Insight

To fully elucidate the biological roles of this compound and its derivatives, integration with systems biology and various "omics" technologies is paramount. The use of this compound-based probes in chemoproteomic workflows, for example, could identify the complete profile of proteins that interact with this compound in a given biological system. This approach, often referred to as activity-based protein profiling (ABPP), can provide a global view of the compound's targets and off-targets.

Metabolomic studies could reveal how this compound influences cellular metabolic pathways. By treating cells or organisms with the compound and analyzing the subsequent changes in the metabolome, researchers can gain insights into its mechanism of action. Similarly, transcriptomic and genomic analyses could identify changes in gene expression that are induced by this compound, further clarifying its biological effects.

A hypothetical workflow for a systems biology investigation of this compound is outlined below:

| Step | Omics Approach | Expected Outcome |

| 1 | Chemoproteomics (ABPP) | Identification of direct protein binding partners. |

| 2 | Transcriptomics (RNA-seq) | Profiling of gene expression changes upon treatment. |

| 3 | Metabolomics (LC-MS) | Analysis of alterations in cellular metabolic pathways. |

| 4 | Bioinformatic Integration | Construction of a comprehensive model of the compound's mechanism of action. |

Exploration of this compound as a Scaffold for Complex Chemical Synthesis

The bifunctional nature of this compound, possessing two distinct reactive sites in the primary amine and the amidine, positions it as a valuable scaffold for the synthesis of more complex molecules. The primary amine can be readily functionalized through standard amide bond formation, reductive amination, or other nitrogen-based chemistries. The amidine group, while more basic, can also be a handle for further chemical modifications or can be used to direct the assembly of larger molecular architectures.

Future synthetic endeavors could utilize this compound as a starting material for the construction of novel heterocyclic compounds, peptidomimetics, or combinatorial libraries for drug discovery. Its linear five-carbon chain provides flexibility, while the terminal functional groups offer orthogonal reactivity.

Potential synthetic transformations of the this compound scaffold are highlighted in the following table:

| Reaction Type | Reagent | Resulting Functional Group | Potential Application |

| Acylation of amine | Acyl chloride | Amide | Introduction of diverse side chains |

| Reductive amination of amine | Aldehyde/Ketone | Secondary/Tertiary amine | Modification of basicity and steric bulk |

| Cyclization with a β-dicarbonyl | 1,3-Diketone | Pyrimidine ring | Synthesis of heterocyclic derivatives |

| N-Arylation of amidine | Aryl halide | N-Aryl amidine | Modulation of electronic properties |

Development of Novel Delivery Strategies for in vitro and in vivo Preclinical Investigations

The physicochemical properties of this compound, particularly its polarity and potential positive charge at physiological pH, present challenges for its delivery across biological membranes in both laboratory and preclinical settings. Therefore, the development of novel delivery strategies will be crucial for its future therapeutic or diagnostic applications.

One promising avenue is the formulation of this compound into lipid-based nanoparticles or liposomes. These carriers can encapsulate polar molecules and facilitate their transport into cells. Another approach could involve the synthesis of prodrugs, where the amidine or amino group is temporarily masked with a lipophilic moiety that is cleaved intracellularly to release the active compound.

Furthermore, conjugation to cell-penetrating peptides or other targeting ligands could enhance the specific uptake of this compound by certain cell types. The choice of delivery system will depend on the specific application and the biological barrier to be overcome.

A comparison of potential delivery strategies for this compound is provided below:

| Delivery Strategy | Mechanism | Advantages | Potential Challenges |

| Liposomal Formulation | Encapsulation in a lipid bilayer | Protects from degradation, improves solubility | Potential for rapid clearance by the immune system |

| Prodrug Approach | Covalent modification with a cleavable group | Enhanced membrane permeability | Inefficient cleavage at the target site |

| Nanoparticle Conjugation | Attachment to a nanoparticle carrier | Can be targeted to specific tissues | Biocompatibility and toxicity of the nanoparticle |

| Cell-Penetrating Peptide Conjugation | Covalent linkage to a CPP | Facilitates direct translocation across membranes | Lack of specificity, potential for off-target effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。